molecular formula C8H14ClN3 B2822729 (5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;hydrochloride CAS No. 2418595-86-3

(5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;hydrochloride

Cat. No. B2822729
CAS RN: 2418595-86-3
M. Wt: 187.67
InChI Key: KITGSFHPFUVRCC-HHQFNNIRSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. Information about the synthesis of a compound can often be found in the scientific literature, particularly in articles describing the first synthesis of the compound or subsequent improvements to the synthetic process .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques provide information about the arrangement of atoms in the molecule and the types of chemical bonds present.


Chemical Reactions Analysis

The reactivity of a compound can be studied by examining its behavior in various chemical reactions . This can provide information about the compound’s functional groups and their reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and stability under various conditions . These properties can often be found in the compound’s Material Safety Data Sheet (MSDS) or similar documents.

Scientific Research Applications

Chemical Synthesis and Structural Elucidation

  • Chemical Synthesis Techniques : Studies have demonstrated methods for synthesizing pyrazolo[1,5-a]pyrimidine derivatives and elucidating their reaction mechanisms through NMR spectroscopy and X-ray diffraction analysis. These methods allow for the creation of compounds with potential biological activity by manipulating structural features S. Chimichi et al., 1996.

  • Regioselective Synthesis : Research has shown regioselective synthesis methods for pyrazolo[1,5-a]pyrimidine derivatives, providing pathways to design compounds with specific biological activities Miha Drev et al., 2014.

Biological Applications and Potential

  • Antimicrobial Studies : Synthesized pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their antimicrobial properties against various bacterial and fungal strains, showing promise for the development of new antimicrobial agents Rakesh Kumar et al., 2014.

  • Anticancer Activity : Some derivatives have been assessed for their anticancer properties, identifying compounds with potential efficacy against specific cancer cell lines, highlighting the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer treatment Olexandr Galayev et al., 2015.

  • Interaction with Biomolecules : Studies on the interaction of pyrazolo[1,5-a]pyrimidine derivatives with plasma proteins such as bovine serum albumin (BSA) provide insights into their pharmacokinetic behaviors and potential for drug development Ling-Ling He et al., 2020.

Mechanism of Action

If the compound is biologically active, its mechanism of action can be studied. This involves understanding how the compound interacts with biological molecules in the body and how these interactions lead to its observed effects .

Safety and Hazards

The safety and hazards associated with a compound are typically outlined in its MSDS. This includes information about the compound’s toxicity, flammability, and potential environmental impact .

properties

IUPAC Name

(5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-6-5-7(2)11-8(10-6)3-4-9-11;/h3-4,6-7,10H,5H2,1-2H3;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITGSFHPFUVRCC-HHQFNNIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C(=CC=N2)N1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](N2C(=CC=N2)N1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;hydrochloride

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